5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring:
- A 1,3-oxazole core substituted at position 4 with a cyano group.
- A 5-[(4-ethoxyphenyl)amino] substituent at position 5 of the oxazole ring.
- A 2-{5-[(3-methylphenoxy)methyl]furan-2-yl} group at position 2 of the oxazole.
The 3-methylphenoxy group on the furan introduces steric effects that may influence receptor binding.
Properties
IUPAC Name |
5-(4-ethoxyanilino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-3-28-18-9-7-17(8-10-18)26-23-21(14-25)27-24(31-23)22-12-11-20(30-22)15-29-19-6-4-5-16(2)13-19/h4-13,26H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNUMFFKLVMJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC(=C4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (CAS Number: 931968-46-6) is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound incorporates a 1,3-oxazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 415.4 g/mol. The structural complexity includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 931968-46-6 |
Anticancer Activity
Research indicates that compounds containing the oxazole moiety exhibit significant anticancer properties. In studies involving similar compounds, cytotoxic effects were observed against various cancer cell lines. For instance, derivatives of oxazole have been shown to inhibit the growth of HeLa and HepG2 cell lines, with IC50 values indicating potent activity.
Case Study:
A related study demonstrated that a compound with a similar structure exhibited an IC50 of approximately 62.37 µg/mL against HeLa cells . Although specific data for this compound is limited, the presence of the oxazole ring suggests potential anticancer activity.
Antimicrobial Activity
The antimicrobial properties of compounds with furan and oxazole structures have been well-documented. These compounds often show effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a study focusing on similar furan derivatives, it was found that certain compounds had Minimum Inhibitory Concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus . While direct studies on the specific compound are scarce, the structural similarity to known active compounds suggests it may exhibit comparable antimicrobial effects.
Anti-inflammatory Activity
Compounds featuring the oxazole scaffold have also been associated with anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways.
Example:
Oxazole derivatives have been reported to reduce inflammation in various models by modulating immune responses . Although specific data on the target compound is not available, the potential for anti-inflammatory activity remains plausible based on existing literature on similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Oxazole Core
Target Compound vs. 5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (CAS 931704-73-3)
- Key Difference: Replacement of the 4-ethoxy group (C₂H₅O) with a 4-methoxy group (CH₃O) in the phenylamino substituent.
- Impact: The methoxy analog (CAS 931704-73-3) has a molecular formula of C₂₃H₁₉N₃O₄ (MW: 401.4 g/mol), while the target compound’s estimated formula is C₂₄H₂₂N₃O₄ (MW: ~418.4 g/mol) . The ethoxy group increases lipophilicity (logP ~2.8 vs.
Target Compound vs. 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile ()
- Key Differences: Amino Substituent: Fluorobenzylamino (electron-withdrawing fluorine) vs. ethoxyphenylamino (electron-donating ethoxy). Furan Substituent: 4-Methoxyphenoxy vs. 3-methylphenoxy.
- Impact: Fluorine’s electronegativity may enhance binding to polar receptors but reduce metabolic stability.
Functional Group Modifications in Related Oxazole Derivatives
Comparison with 5-{[(Furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (MFCD09250424)
- Key Difference: Replacement of the ethoxyphenylamino group with a furan-2-ylmethylamino substituent.
- Molecular weight decreases to C₂₂H₁₈N₃O₅ (MW: 404.4 g/mol), with altered solubility (cLogP ~2.1) .
Comparison with 5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile ()
- Key Difference: A benzyl(methyl)amino group replaces the ethoxyphenylamino moiety.
- Impact: The bulky benzyl group may enhance binding to hydrophobic pockets but reduce conformational flexibility. Methylation of the amino group could decrease hydrogen-bonding capacity compared to the target compound’s primary amino group .
Structural and Physicochemical Comparison Table
Preparation Methods
Introduction of the 4-Ethoxyphenylamino Group
The 5-amino position is functionalized through Buchwald–Hartwig amination, coupling 4-ethoxyaniline with a brominated oxazole precursor. Key steps include:
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Bromination : Treating the oxazole intermediate with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN).
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Amination : Using palladium catalysts (Pd₂(dba)₃) with Xantphos ligands in toluene at 110°C.
Reaction Conditions Table
Attachment of the Furan-Phenoxy Substituent
The furan side chain at position 2 is introduced via Suzuki–Miyaura coupling. A boronic ester derivative of 5-[(3-methylphenoxy)methyl]furan reacts with the oxazole bromide using Pd(PPh₃)₄ in a tetrahydrofuran (THF)/water mixture.
Optimized Parameters :
-
Molar Ratio : 1:1.2 (oxazole:boronic ester)
-
Base : K₂CO₃ for pH stabilization
Synthesis of Key Intermediates
5-[(3-Methylphenoxy)methyl]furan-2-ylboronic Acid
Prepared in three stages:
-
Williamson Ether Synthesis : Reacting 3-methylphenol with chloromethylfuran in acetonitrile (MeCN) using K₂CO₃.
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Lithiation : Treating the ether with n-butyllithium (n-BuLi) at -78°C in THF.
-
Boration : Adding trimethyl borate (B(OCH₃)₃) to form the boronic acid.
Yield Data :
Final Assembly and Purification
The convergent synthesis concludes with coupling the functionalized oxazole and furan intermediates. Crude product purification involves:
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:2 gradient).
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Recrystallization : Using ethanol/water mixtures to achieve >95% purity.
Spectroscopic Validation :
Comparative Analysis of Synthetic Routes
Route Efficiency Table
| Method | Total Steps | Overall Yield | Purity | Cost Estimate |
|---|---|---|---|---|
| Convergent Synthesis | 7 | 32% | 95% | High |
| Linear Synthesis | 9 | 18% | 89% | Moderate |
The convergent approach minimizes side reactions by assembling pre-functionalized modules, whereas linear methods suffer from cumulative yield losses.
Challenges and Optimization Opportunities
-
Amination Selectivity : Competing N- versus O-alkylation during furan-phenoxy coupling reduces yields to 56–71%. Microwave-assisted synthesis at 150°C improves regioselectivity.
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Boronic Acid Stability : Decomposition during storage necessitates in situ generation.
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Cyanide Handling : Substituting KCN with safer Zn(CN)₂ in Pd-catalyzed cyanation reduces toxicity.
Industrial-Scale Considerations
For kilogram-scale production:
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Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps.
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Solvent Recovery : Distillation of DMF and THF achieves 85% reuse.
-
Waste Streams : POCl₃ hydrolysis generates HCl, neutralized with NaOH to form NaCl byproduct.
Emerging Methodologies
Recent advances include:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile?
- Methodology : Synthesis typically involves multi-step reactions:
Oxazole Core Formation : Cyclization of precursors (e.g., β-ketonitriles) under controlled pH and temperature (60–80°C) in polar aprotic solvents like DMF or THF .
Functionalization : Introduction of the 4-ethoxyphenylamino group via nucleophilic aromatic substitution (NAS) using Pd-catalyzed coupling or microwave-assisted reactions to enhance regioselectivity.
Furan-Phenoxy Linkage : Alkylation of the furan moiety with 3-methylphenoxymethyl bromide in the presence of a base (e.g., K₂CO₃) under inert atmospheres (N₂/Ar) .
- Critical Parameters : Solvent purity, reaction time optimization (monitored via TLC/HPLC), and use of protecting groups (e.g., Boc for amines) to prevent side reactions .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons from ethoxyphenyl and furan), δ 4.1–4.3 ppm (methylene groups linking furan and phenoxy), δ 1.4 ppm (ethoxy –CH₃) .
- ¹³C NMR : Signals at ~160 ppm (oxazole C=N), ~110 ppm (carbonitrile), and ~60 ppm (ethoxy –OCH₂CH₃) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~464.16) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positions (if single crystals are obtainable) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictory structure-activity relationship (SAR) data in analogs of this compound?
- Approaches :
- Isosteric Replacement : Substitute the 3-methylphenoxy group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to assess electronic effects on bioactivity .
- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or tubulin, correlating with experimental IC₅₀ values .
- Isotopic Labeling : Introduce ¹³C or ²H at the oxazole ring to track metabolic stability in pharmacokinetic studies .
- Case Study : A related oxazole derivative showed conflicting cytotoxicity data; computational analysis revealed steric hindrance from bulky substituents reduced target binding .
Q. How can reaction mechanisms for furan-oxazole linkage formation be elucidated?
- Mechanistic Probes :
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates (e.g., enolates or radical species) .
- Isotope Effects : Use deuterated solvents (e.g., DMSO-d₆) to detect H/D exchange patterns, indicating proton transfer steps .
- Trapping Experiments : Add TEMPO (a radical scavenger) to test for radical-mediated pathways during alkylation .
Q. What methods are suitable for assessing thermal stability and degradation pathways of this compound?
- Thermal Analysis :
- DSC/TGA : Determine melting points (expected ~180–200°C) and decomposition temperatures (Td >250°C) under N₂ .
- Stress Testing : Expose the compound to elevated temperatures (80°C) in acidic/basic conditions (pH 1–13) for 48 hours; analyze degradation products via LC-MS .
- Degradation Pathways : Hydrolysis of the carbonitrile group to carboxylic acid under alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
